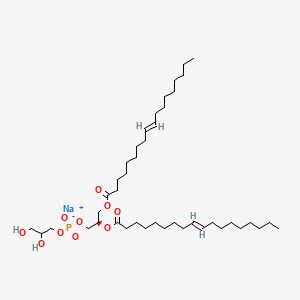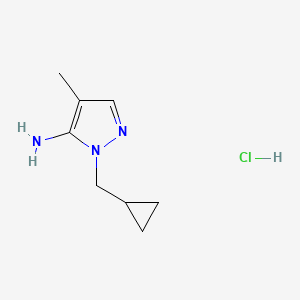![molecular formula C11H13ClFNO2 B1487637 2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide CAS No. 1182438-10-3](/img/structure/B1487637.png)
2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide
Overview
Description
“2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide” is a chemical compound with the molecular formula C11H13ClFNO2 . It has a molecular weight of 245.68 . The compound is in powder form .
Synthesis Analysis
The synthesis of a similar compound, N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides, was achieved by the condensation of corresponding hydrazide and aromatic aldehydes .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClFNO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) .Physical And Chemical Properties Analysis
The compound is a powder and has a molecular weight of 245.68 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Characterization
Novel Imines and Thiazolidinones Synthesis : A study synthesized and characterized novel compounds derived from chloro-methylphenoxy acetate, evaluating their antimicrobial activities. This research showcases the potential of chloro-substituted compounds in developing new antimicrobial agents (Fuloria et al., 2009).
Radiosynthesis of Chloroacetanilide Herbicides : Another study focused on the radiosynthesis of a chloroacetanilide herbicide, demonstrating the methodologies for studying the metabolism and mode of action of such compounds through high-specific-activity radioactive labeling (Latli & Casida, 1995).
Environmental Impact and Mechanism of Action
Chloroacetamide Herbicides in Human and Rat Liver Microsomes : Research comparing the metabolism of chloroacetamide herbicides between human and rat liver microsomes provides insights into the biochemical pathways and potential environmental and health impacts of these chemicals (Coleman et al., 2000).
Herbicide Analysis in Natural Water : A study on the detection of herbicides and their degradates in natural water highlights the importance of monitoring environmental contamination and understanding the persistence of chemical compounds in ecosystems (Zimmerman et al., 2002).
Applications in Agricultural Chemistry
- Soil Reception and Activity of Acetochlor : Research on the interaction of acetochlor (a chloroacetamide herbicide) with wheat straw and its effects on herbicide efficacy and soil chemistry provides valuable information for agricultural practices and environmental safety (Banks & Robinson, 1986).
properties
IUPAC Name |
2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-14(11(15)8-12)6-7-16-10-5-3-2-4-9(10)13/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAXOTYGNHIHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1487556.png)





![5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1487565.png)

![5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487568.png)

![8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B1487572.png)

